molecular formula C15H13N3 B2891797 2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine CAS No. 64369-15-9

2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine

Cat. No.: B2891797
CAS No.: 64369-15-9
M. Wt: 235.29
InChI Key: YLFNTSVZURSBEK-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine is a heterocyclic compound that features both pyrrole and perimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine typically involves the annulation of the imidazole ring to the pyrrole ring. One common method includes the reaction of pyrrole with an appropriate imidazole precursor under specific conditions. For instance, the use of catalytic amounts of iron (III) chloride in water can facilitate the condensation of pyrrole with imidazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of water as a solvent and the employment of catalytic amounts of reagents, are often applied to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and physical properties .

Scientific Research Applications

2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Pyrrol-2-yl)-1H-imidazole
  • 2-(1H-Pyrrol-2-yl)-1H-benzimidazole
  • 2-(1H-Pyrrol-2-yl)-1H-pyrimidine

Uniqueness

2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine is unique due to its specific structural arrangement, which combines the properties of both pyrrole and perimidine rings. This duality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .

Properties

IUPAC Name

2-(1H-pyrrol-2-yl)-2,3-dihydro-1H-perimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-4-10-5-2-7-12-14(10)11(6-1)17-15(18-12)13-8-3-9-16-13/h1-9,15-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFNTSVZURSBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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